4-(3,4-Dimethylphenyl)thian-4-ol
Description
4-(3,4-Dimethylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound characterized by a six-membered thian ring (a saturated sulfur heterocycle) substituted with a hydroxyl group (-OH) at position 4 and a 3,4-dimethylphenyl group.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-10-3-4-12(9-11(10)2)13(14)5-7-15-8-6-13/h3-4,9,14H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTDGURJXBBUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCSCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2(CCSCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 4-(3,4-Dimethylphenyl)thian-4-ol involves specific synthetic routes and reaction conditions. One common method includes the reaction of 3,4-dimethoxyphenyl with thian-4-ol under controlled conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(3,4-Dimethylphenyl)thian-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3,4-Dimethylphenyl)thian-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which 4-(3,4-Dimethylphenyl)thian-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Compounds:
3,4-Dimethylphenol (CAS 95-65-8): A phenolic derivative with methyl groups at positions 3 and 4 on the benzene ring.
Toluene-3,4-dithiol (CAS 496-74-2): A toluene derivative with two thiol (-SH) groups.
4-(3,4-Dimethylphenyl)-5-methylthiazol-2-ylamine (PI-23940): A thiazole derivative with a 3,4-dimethylphenyl group.
Data Table:
*3,4-DMP = 3,4-dimethylphenyl
Key Research Findings
Electronic and Steric Effects
- Thian vs. Phenol Systems: The thian ring in this compound reduces aromaticity compared to 3,4-Dimethylphenol, leading to altered electronic distribution.
- Thiol vs. Thian-ol Reactivity : Toluene-3,4-dithiol’s thiol groups are highly nucleophilic and prone to oxidation, whereas the hydroxyl group in the thian-ol system is less reactive but may participate in hydrogen bonding, influencing solubility .
Physicochemical Properties
- Solubility: The dimethylphenyl group in this compound increases hydrophobicity compared to 3,4-Dimethylphenol, likely reducing water solubility. This contrasts with 4-Phenylphenol, which also exhibits low solubility due to its biphenyl structure .
- Thermal Stability: Thian rings are generally more thermally stable than thiols but less stable than phenolic systems due to sulfur’s lower electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
